Boc-Asp(OtBu)-OH

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Boc-Asp(OtBu)-OH is typically synthesized by reacting L-aspartic acid with tert-butyl chloroformate and tert-butyl alcohol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Boc-Asp(OtBu)-OH undergoes several types of chemical reactions, including:

Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed under acidic or basic conditions to yield aspartic acid and tert-butyl alcohol.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous solutions of hydrochloric acid or sodium hydroxide at elevated temperatures.

Deprotection: Carried out using TFA or HF in an organic solvent such as dichloromethane at room temperature.

Major Products Formed

Hydrolysis: Aspartic acid and tert-butyl alcohol.

Deprotection: Free aspartic acid.

Wissenschaftliche Forschungsanwendungen

Applications

Boc-Asp(OtBu)-OH finds applications in various fields:

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its protective groups prevent unwanted side reactions during synthesis, allowing for high-purity peptide production. Studies have shown its effectiveness in synthesizing peptides related to hormonal regulation and neurotransmission, including analogs of insect hormones that influence reproductive processes .

Bioconjugation

The compound is utilized in bioconjugation reactions to link peptides with biomolecules such as proteins and nucleic acids. This application is crucial for creating targeted drug delivery systems and therapeutic agents .

Drug Development

This compound plays a significant role in developing peptide-based drugs. Its ability to form stable peptide bonds makes it suitable for creating therapeutic agents that target specific biological pathways .

Biological Studies

Research involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding often employs this compound to synthesize relevant peptides for experimental studies .

Case Study 1: Peptide Synthesis for Hormonal Regulation

A study demonstrated the utility of this compound in synthesizing decapeptides that influence ovarian development in insects. The synthesized peptides showed significant effects on ovarian histology and egg chamber development, highlighting the compound's role in biological research .

Case Study 2: Bioconjugation Applications

In another research project, this compound was used to create conjugates between peptides and antibodies, enhancing the specificity and efficacy of drug delivery systems. This approach showed promise in targeting cancer cells with minimal side effects .

Wirkmechanismus

The primary function of Boc-Asp(OtBu)-OH is to protect the amino and carboxyl groups of aspartic acid during peptide synthesis. The Boc group protects the amino group by forming a stable carbamate linkage, while the OtBu group protects the carboxyl group by forming an ester linkage. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Glu(OtBu)-OH: Similar to Boc-Asp(OtBu)-OH, but used for protecting glutamic acid.

Boc-Lys(Boc)-OH: Used for protecting lysine.

Boc-Ser(OBzl)-OH: Used for protecting serine.

Uniqueness

This compound is unique in its ability to protect both the amino and carboxyl groups of aspartic acid simultaneously. This dual protection is crucial for the synthesis of peptides containing aspartic acid, as it prevents unwanted side reactions and ensures the integrity of the final product .

Biologische Aktivität

Boc-Asp(OtBu)-OH, or N-tert-butoxycarbonyl aspartic acid (tert-butyl ester), is a derivative of aspartic acid that has garnered attention for its biological properties and applications in peptide synthesis. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

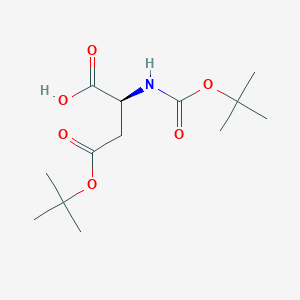

Chemical Structure and Properties

This compound has the molecular formula C13H23NO6 and a molecular weight of 277.33 g/mol. The structure features a tert-butoxycarbonyl (Boc) protecting group on the amino group of aspartic acid and a tert-butyl ester on the carboxylic acid group, which enhances its stability and solubility in organic solvents.

Synthesis Methods

The synthesis of this compound typically involves:

- Protection of Aspartic Acid : The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.

- Esterification : The carboxylic acid group is converted to a tert-butyl ester, which can be achieved through reaction with tert-butanol in the presence of acid catalysts.

- Purification : The final product is purified using techniques such as chromatography.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly concerning its effects on liver fibrosis and peptide synthesis efficiency.

Anti-Liver Fibrosis Activity

Recent research has demonstrated that derivatives of aspartic acid, including this compound, exhibit significant anti-fibrotic properties. A study evaluated several aspartic acid derivatives for their ability to inhibit collagen production in liver cells:

- Inhibition Rates : Compounds derived from aspartic acid showed inhibitory rates ranging from 66.72% to 97.44% against COL1A1, a key marker for liver fibrosis. This compound was among those that exhibited superior activity compared to other known compounds like EGCG (36.46%) and L-Asp (11.33%) .

| Compound | Inhibition Rate (%) |

|---|---|

| This compound | 81.54 |

| EGCG | 36.46 |

| L-Asp | 11.33 |

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the aspartic acid structure significantly impact its biological activity:

- Ester vs. Acid : The presence of the tert-butyl ester enhances lipophilicity, leading to improved cellular uptake and bioactivity.

- Substituent Effects : Variations in substituents at different positions on the aspartate backbone can lead to substantial differences in inhibitory potency against collagen synthesis .

Case Studies

- Peptide Synthesis : In solid-phase peptide synthesis (SPPS), this compound has been employed successfully due to its reduced tendency to form aspartimides compared to other protecting groups. Studies have shown that using this compound leads to lower by-product formation, enhancing yield and purity in synthesized peptides .

- Comparative Analysis : A comparative study investigated the efficacy of different protecting groups during SPPS, revealing that this compound resulted in significantly lower levels of side reactions when exposed to deprotection conditions (20% piperidine in DMF) compared to Fmoc-Asp derivatives .

Eigenschaften

IUPAC Name |

(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJDCONJXLIIPW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426683 | |

| Record name | Boc-Asp(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-90-0 | |

| Record name | Boc-Asp(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-4-tert-butoxy-2-(tert-butoxycarbonylamino)-4-oxo-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.